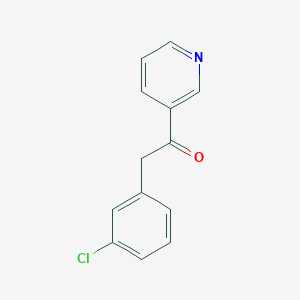

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone

Description

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone (CAS: 114444-36-9 as its hydrochloride) is a ketone derivative featuring a 3-chlorophenyl group and a 3-pyridinyl moiety. Its molecular formula is C₁₃H₁₀ClNO (base compound), with a molecular weight of 231.68 g/mol (268.14 g/mol for the hydrochloride form) . This compound’s structure combines aromatic and heterocyclic components, making it a versatile intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

2-(3-chlorophenyl)-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13(16)11-4-2-6-15-9-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCWMYMJVPJFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572032 | |

| Record name | 2-(3-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31251-55-5 | |

| Record name | 2-(3-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone typically involves the reaction of 3-chlorobenzaldehyde with 3-pyridylacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ethanone compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone has been investigated for its potential therapeutic effects. Its structure suggests possible activity against various diseases, particularly in the realm of oncology and neurology.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines. Research has shown that it may inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. Results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer drugs.

2. Neuropharmacology

The compound's structural similarity to known neuroactive compounds has led to studies exploring its effects on the central nervous system (CNS).

- Potential Antidepressant Properties : Research indicates that derivatives of this compound may exhibit selective serotonin reuptake inhibition, which is a mechanism commonly targeted in antidepressant therapies.

Case Study : A pharmacological study assessed the effects of this compound on animal models of depression. The findings suggested an improvement in depressive-like behaviors, warranting further exploration into its mechanism of action.

The synthesis of this compound typically involves multi-step organic reactions, including acylation and chlorination processes.

Synthesis Overview :

- Start with 3-chlorobenzaldehyde.

- React with pyridine derivatives under acidic conditions to form the ketone structure.

- Purify using recrystallization techniques.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs

- 2-Chloro-1-(3-fluorophenyl)ethanone (CAS: 53688-18-9): Molecular Formula: C₈H₆ClFO Molecular Weight: 172.58 g/mol Key Difference: Replacement of the pyridinyl group with a 3-fluorophenyl ring.

- 1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime (Pyrifenox): Use: Agricultural fungicide/insecticide . Key Difference: Dichlorophenyl substitution and oxime functionalization. The O-methyloxime group likely improves stability and bioavailability compared to the parent ketone.

Heterocyclic Modifications

- 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (CAS: 478042-01-2): Molecular Formula: C₁₇H₁₅ClN₂OS Molecular Weight: 330.83 g/mol Key Difference: Incorporation of a sulfanyl group and imidazopyridine ring. The sulfur atom may facilitate redox interactions, while the fused heterocycle could enhance binding affinity in biological systems .

- 1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS: 925142-81-0): Molecular Formula: C₁₁H₉ClN₂O Molecular Weight: 221.00 g/mol Key Difference: Pyrazole ring substitution. Pyrazole’s hydrogen-bonding capacity may improve solubility and metabolic stability compared to pyridine .

Functional Group Modifications

Oxime Derivatives

- 2-[(3-Chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime (CAS: 320422-50-2): Molecular Formula: C₁₆H₁₅Cl₂NOS Molecular Weight: 340.27 g/mol Key Difference: Sulfanyl and O-methyloxime groups. Oxime formation typically reduces ketone reactivity and enhances resistance to enzymatic degradation .

Indole-Containing Analogs

- 2-Chloro-1-[2-(3-chlorophenyl)-1H-indol-3-yl]ethanone (CAS: N/A): Molecular Formula: C₁₆H₁₁Cl₂NO Molecular Weight: 304.17 g/mol Key Difference: Indole substitution. The planar indole ring may increase π-π stacking interactions, relevant in drug-receptor binding .

Biological Activity

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone, also known as a chlorinated phenyl and pyridinyl compound, has garnered attention for its potential biological activities. This compound's unique structure positions it as a candidate for various therapeutic applications, including anti-inflammatory and antimicrobial activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound features a chlorinated phenyl group and a pyridinyl group attached to an ethanone backbone. The synthesis typically involves the reaction of 3-chlorobenzaldehyde with 3-pyridylacetonitrile in the presence of a base like sodium hydride, utilizing a nucleophilic addition-elimination mechanism to form the desired product. The efficiency of this synthesis can be improved through industrial methods such as continuous flow reactors and the use of catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation pathways that result in various biological effects. Notably, similar compounds have demonstrated diverse activities such as antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic effects .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyridyl moiety have shown high antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from < 3.09 to 500 µg/mL . This suggests that the compound could serve as a basis for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Studies have reported that certain structural analogs exhibit notable anti-inflammatory activity comparable to standard treatments like diclofenac sodium . The mechanism may involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Study on Antimicrobial Efficacy

A study conducted on various synthesized derivatives demonstrated that those containing the pyridyl group exhibited superior antibacterial properties compared to their non-pyridyl counterparts. The research highlighted that the structural features significantly influence the biological activity of these compounds .

Evaluation of Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory activity, several derivatives were synthesized and tested for their efficacy against inflammation models. The results indicated that some compounds displayed higher edema inhibition percentages than established anti-inflammatory drugs, suggesting promising therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Specific chlorinated structure |

| 2-(4-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone | Moderate | High | Different chlorination position |

| 2-(3-Bromophenyl)-1-(3-pyridinyl)-1-ethanone | Low | Low | Bromine substitution |

This table illustrates that while this compound shows significant antimicrobial activity, other analogs may excel in different areas due to variations in their chemical structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, reacting 3-chlorobenzoyl chloride with 3-acetylpyridine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimization involves controlling reaction temperature (80–120°C), solvent selection (e.g., dichloromethane or toluene), and catalyst stoichiometry. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How should researchers handle safety and waste disposal for halogenated aromatic ketones like this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin/eye contact due to potential toxicity (H313/H333 hazards). Waste must be segregated into halogenated organic containers and disposed via licensed hazardous waste facilities. Neutralization or incineration at ≥1,200°C is recommended for halogenated organics to prevent environmental release .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm, chlorophenyl protons at δ 7.0–7.4 ppm).

- FT-IR : C=O stretch (~1680 cm⁻¹), C-Cl stretch (~750 cm⁻¹).

- MS : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-validate with X-ray crystallography if crystalline derivatives are available .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites. The chlorophenyl group’s para position and the pyridinyl nitrogen are electron-deficient, favoring nucleophilic attack. Solvent effects (PCM model) and transition-state analysis (IRC) can predict regioselectivity and kinetic barriers .

Q. What strategies resolve contradictory data in catalytic reduction studies of this compound?

- Methodological Answer : Contradictions in reduction yields (e.g., ketone to alcohol) may arise from catalyst poisoning by chloride. Mitigation steps:

- Use Pd/C or Raney Ni with H₂ gas in ethanol.

- Pre-treat the catalyst with NaOH to remove chloride interference.

- Monitor reaction progress via TLC or in-situ IR. Compare results with control experiments using non-halogenated analogs .

Q. How does the trifluoromethyl group in analogous compounds (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) influence bioactivity compared to this compound?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ↑), improving membrane permeability. Comparative studies using radiolabeled analogs in cell assays (e.g., CYP450 inhibition) quantify metabolic differences. Structural analogs show 3–5× higher half-lives in hepatic microsome assays .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve disorder in the chlorophenyl/pyridinyl planes using SHELXL refinement. Compare with Powder XRD to assess polymorphism. Crystallize via slow evaporation in acetonitrile/water (9:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.